5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
This compound features a halogenated benzamide core (5-bromo-2-chloro substitution) linked to a 1,3,4-thiadiazol-2-yl group. The thiadiazole ring is functionalized with a sulfanyl (-S-) group connected to a carbamoylmethyl moiety, which is further modified by an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O3S2/c17-9-3-4-12(18)11(6-9)14(24)20-15-21-22-16(27-15)26-8-13(23)19-7-10-2-1-5-25-10/h3-4,6,10H,1-2,5,7-8H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEGCNVXGZZOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions using oxolane derivatives and suitable leaving groups.
Bromination and Chlorination: The benzamide core is brominated and chlorinated using bromine and chlorine sources under controlled conditions to ensure selective substitution.
Coupling Reactions: The final coupling of the thiadiazole and benzamide moieties is achieved through amide bond formation using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways involving thiadiazole and benzamide derivatives.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and benzamide core may bind to active sites, modulating the activity of these targets. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide-Thiadiazole Analogs
5-Bromo-2-Chloro-N-[5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide
- Structural Differences : The thiadiazole ring here bears a 2-methylphenyl group instead of the sulfanylcarbamoylmethyl-oxolanylmethyl chain in the target compound .
- In contrast, the target compound’s oxolane-carbamoyl chain may improve solubility via hydrogen bonding while introducing conformational flexibility for target engagement.
Key Data Comparison
Heterocycle Variants: Thiadiazole vs. Thiazole/Oxazolidine
Compounds from Pharmacopeial Forum PF 43(1) (2017) highlight structural diversity in heterocyclic systems :
Thiazole Derivatives
- Example: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate .
- Key Features : Combines thiazole , oxazolidine , and imidazolidine rings with bulky substituents (e.g., benzyl, isopropyl).
- Comparison :
- Thiazole’s single nitrogen (vs. thiadiazole’s two) reduces electronegativity, altering binding interactions.
Hydroperoxide-Containing Analog
- Example: (S)-Isobutyl 2-{3-[[2-(2-Hydroperoxypropan-2-yl)Thiazol-4-yl]Methyl]-3-Methylureido}-3-Methylbutanoate . Key Features: Incorporates a hydroperoxy group on the thiazole ring. Functional Impact:
- Introduces redox activity, which may confer instability under reducing conditions.
- Contrasts with the target compound’s stable sulfanyl-carbamoyl linkage.
Research Findings and Hypotheses
Pharmacological Potential
Physicochemical Properties
- The oxolane-carbamoyl chain likely enhances solubility compared to purely aromatic analogs, balancing lipophilicity for blood-brain barrier penetration if required.
- Thiazole-based compounds with oxazolidine/imidazolidine rings (e.g., ) may exhibit superior metabolic stability but reduced synthetic accessibility due to complex stereochemistry.
Biological Activity
The compound 5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that features a benzamide core with significant substitutions including bromine and chlorine atoms, a thiadiazole ring, and an oxolane moiety. This unique structure suggests potential biological activities that warrant thorough investigation.
Synthesis and Structural Characteristics
The synthesis of this compound generally involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through cyclization of thiosemicarbazide derivatives under acidic conditions.
- Introduction of the Oxolane Moiety : This is achieved via nucleophilic substitution reactions using oxolane derivatives.
- Bromination and Chlorination : Selective substitution of the benzamide core is performed using bromine and chlorine sources.
- Coupling Reactions : The final amide bond formation occurs using carbodiimide coupling agents.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and benzamide core may bind to active sites, modulating the activity of these targets. The oxolane moiety could enhance solubility and bioavailability, facilitating interaction with biological systems.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with thiadiazole derivatives, which often exhibit a range of pharmacological properties including:
- Antimicrobial Activity : Compounds containing thiadiazole rings have shown promising results against various microbial strains.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.
- Anti-inflammatory Effects : Certain analogs have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, demonstrating that some exhibited significant inhibition against Mycobacterium tuberculosis with percentages of inhibition reaching up to 96% at certain concentrations .
- Cytotoxicity Against Cancer Cells : Research on related compounds has indicated that derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. For instance, studies have shown that certain thiadiazole-containing compounds can effectively reduce cell viability in breast cancer cell lines .
- Toxicity Studies : In vivo toxicity assessments using zebrafish embryos indicated that certain analogs displayed low toxicity levels while maintaining high biological activity, which is crucial for drug development .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 0.072 μM | Villemagne et al., 2020 |
| Compound B | Anticancer (MCF-7) | 25 µM | Shruthi et al., 2019 |
| Compound C | Anti-inflammatory | Not specified | Parikh et al., 2020 |
| Compound D | Cytotoxicity | 0.5 µg/mL | Upare et al., 2019 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
